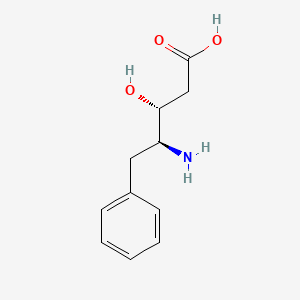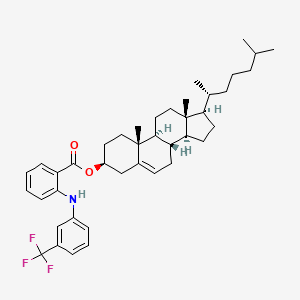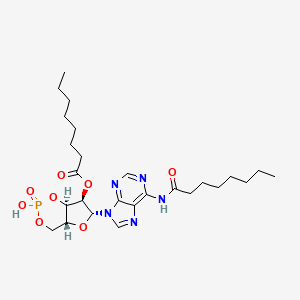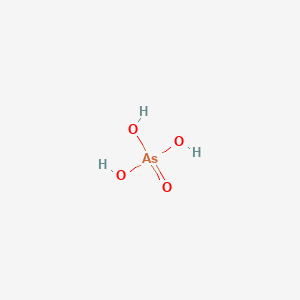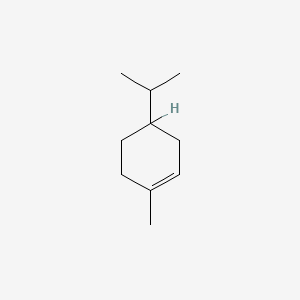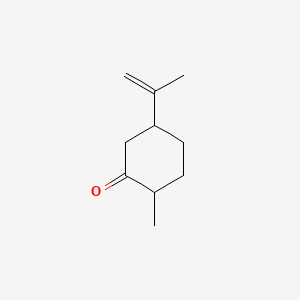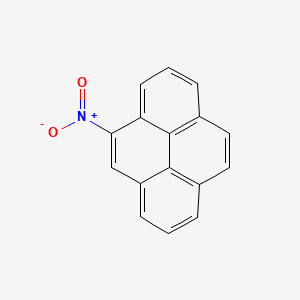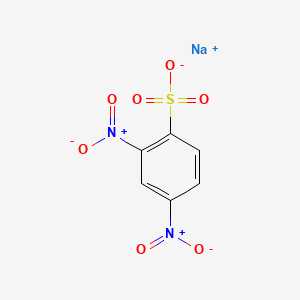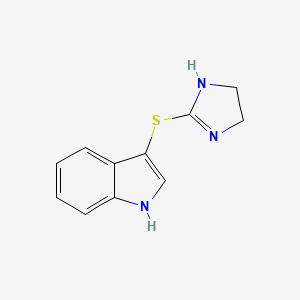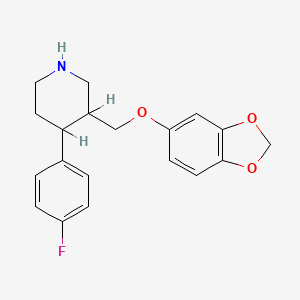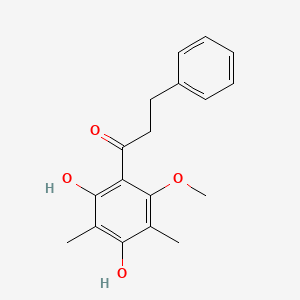
Angoletin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angoletin, also known as on-iii compound, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, angoletin is considered to be a flavonoid lipid molecule. Angoletin is considered to be a practically insoluble (in water) and relatively neutral molecule.
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-1-propanone is a member of chalcones.
Aplicaciones Científicas De Investigación
Anti-Angiogenic Potential in Cancer Treatment
Angoletin, particularly in the form of scopoletin, has shown promise in cancer research due to its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Scopoletin inhibits angiogenesis, making it a potential candidate for cancer therapeutics. It suppresses microvessel sprouting and inhibits vascularization in tumor models, thereby reducing tumor growth (Tabana et al., 2016). Additionally, scopoletin derivatives have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines, showing significant activities in vitro and in vivo (Cai et al., 2013).
Angiogenesis-Related Disease Treatment
The anti-angiogenic properties of scopoletin also make it a potential treatment for diseases where angiogenesis plays a critical role, such as rheumatoid arthritis and diabetic retinopathy. Studies have demonstrated scopoletin’s effectiveness in reducing angiogenesis in synovial tissues, thereby ameliorating symptoms of rat adjuvant-induced arthritis (Pan et al., 2009).
Therapeutic Angiogenesis
Conversely, angiopoietin-1 (Ang1), a molecule related to angiogenesis, has been identified as having a protective role in vascular diseases. It enhances endothelial cell survival and can be beneficial in conditions requiring therapeutic angiogenesis, like in ischemic heart diseases and wound healing. COMP-Ang1, a designed variant of Ang1, has shown improved efficacy in promoting angiogenesis and vascular stabilization (Cho et al., 2004).
Target for Antiangiogenic Therapy
The angiopoietin-TIE pathway, to which Ang1 belongs, is a crucial target in the development of antiangiogenic therapies for cancer, ocular diseases, and potentially for vascular diseases like atherosclerosis and diabetes. Drugs targeting this pathway aim to complement existing therapies and offer new options for treatment (Saharinen et al., 2017).
Propiedades
Número CAS |
76444-55-8 |
|---|---|
Nombre del producto |
Angoletin |
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |
Clave InChI |
HBRYKWADRULLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
Otros números CAS |
76444-55-8 |
Pictogramas |
Environmental Hazard |
Sinónimos |
2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone angoletin ON-III compound |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



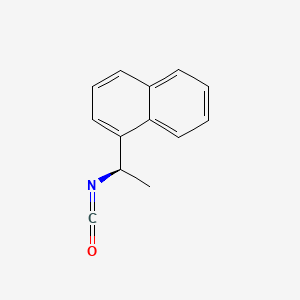
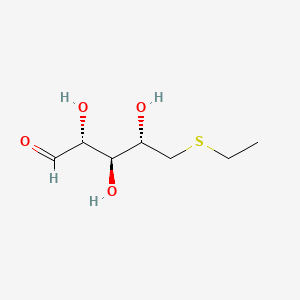
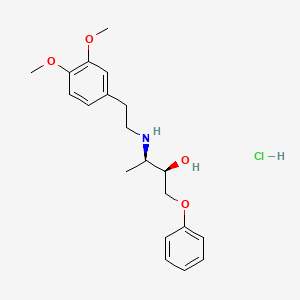
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)
